1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride
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Overview
Description
1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride is a compound of interest in various scientific fields due to its unique bicyclic structure.
Preparation Methods
The synthesis of 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride typically involves a series of steps starting from readily available precursors. One common method involves the use of photochemistry to achieve [2+2] cycloaddition reactions, which are then followed by various derivatization steps to introduce the desired functional groups . Industrial production methods may involve scaling up these reactions using specialized equipment to ensure efficiency and yield.
Chemical Reactions Analysis
1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. .
Scientific Research Applications
1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s rigid structure makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Industry: The compound is used in the development of new materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride: This compound shares a similar bicyclic structure but differs in its functional groups and reactivity.
Bicyclo[2.1.1]hexane derivatives: These compounds have variations in their substituents, leading to differences in their chemical and biological properties .
The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3.ClH/c8-3-7-1-6(2-7,4-11-7)5(9)10;/h1-4,8H2,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRQHCCXIRSHCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CN)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2230799-00-3 |
Source
|
Record name | 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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